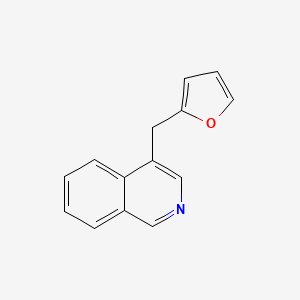

Isoquinoline, 4-(2-furanylmethyl)-

Description

Structure

3D Structure

Properties

CAS No. |

114273-40-4 |

|---|---|

Molecular Formula |

C14H11NO |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

4-(furan-2-ylmethyl)isoquinoline |

InChI |

InChI=1S/C14H11NO/c1-2-6-14-11(4-1)9-15-10-12(14)8-13-5-3-7-16-13/h1-7,9-10H,8H2 |

InChI Key |

YFFXRSPORHIBHL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2CC3=CC=CO3 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Furanylmethyl Isoquinoline

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of organic molecules. For 4-(2-furanylmethyl)isoquinoline, both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(2-furanylmethyl)isoquinoline is expected to exhibit distinct signals corresponding to the protons of the isoquinoline (B145761) core, the furan (B31954) ring, and the methylene (B1212753) bridge. The aromatic region will be complex due to the coupling between the protons of the isoquinoline ring system. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the anisotropic effects of the aromatic rings. The methylene protons are expected to appear as a singlet, integrating to two protons. The furan ring protons will show a characteristic coupling pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the isoquinoline ring are influenced by the nitrogen atom and the substitution pattern. The carbon atoms of the furan ring and the methylene bridge will also have characteristic chemical shifts. Theoretical calculations and comparison with related structures can aid in the precise assignment of each resonance. tsijournals.comresearchgate.netnih.gov

Expected ¹H NMR Chemical Shifts for 4-(2-furanylmethyl)isoquinoline

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 | ~9.2 | s |

| H-3 | ~8.5 | s |

| H-5, H-8 | ~7.8-8.2 | m |

| H-6, H-7 | ~7.5-7.7 | m |

| Methylene (-CH₂-) | ~4.2 | s |

| Furan H-5' | ~7.4 | d |

| Furan H-3' | ~6.3 | d |

Expected ¹³C NMR Chemical Shifts for 4-(2-furanylmethyl)isoquinoline

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C-1 | ~152 |

| C-3 | ~143 |

| C-4 | ~135 |

| C-4a | ~128 |

| C-5 | ~127 |

| C-6 | ~127 |

| C-7 | ~130 |

| C-8 | ~129 |

| C-8a | ~136 |

| Methylene (-CH₂-) | ~35 |

| C-2' (Furan) | ~155 |

| C-3' (Furan) | ~110 |

| C-4' (Furan) | ~107 |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 4-(2-furanylmethyl)isoquinoline, high-resolution mass spectrometry (HRMS) would confirm the exact mass and molecular formula (C₁₄H₁₁NO).

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙). The fragmentation of this molecular ion will be characteristic of the structure. Key fragmentation pathways would likely involve the cleavage of the bond between the methylene group and the isoquinoline ring, leading to the formation of a stable isoquinolinemethyl cation or radical. Another significant fragmentation would be the loss of the furanylmethyl group to give the isoquinoline cation. The furan ring itself can undergo characteristic fragmentations. The mass spectrum of the parent isoquinoline shows a molecular ion at m/z 129. nist.gov

Expected Fragmentation Pattern of 4-(2-furanylmethyl)isoquinoline in Mass Spectrometry

| m/z | Proposed Fragment |

|---|---|

| 221 | [M]⁺˙ (Molecular Ion) |

| 220 | [M-H]⁺ |

| 142 | [M - C₄H₃O]⁺ (Loss of furyl radical) |

| 129 | [C₉H₇N]⁺ (Isoquinoline cation) |

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. rsc.org The IR spectrum of 4-(2-furanylmethyl)isoquinoline will exhibit characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic rings and the methylene group, as well as the C=C and C=N stretching vibrations of the isoquinoline and furan rings. The spectrum of isoquinoline itself shows characteristic bands for aromatic C-H stretching around 3050 cm⁻¹ and ring stretching vibrations in the 1600-1450 cm⁻¹ region. nist.gov

Key Expected IR Absorption Bands for 4-(2-furanylmethyl)isoquinoline

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic (Isoquinoline and Furan) |

| 2950-2850 | C-H stretch | Aliphatic (-CH₂-) |

| 1620-1580 | C=N stretch | Isoquinoline |

| 1590-1450 | C=C stretch | Aromatic (Isoquinoline and Furan) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 4-(2-furanylmethyl)isoquinoline is expected to show multiple absorption bands corresponding to π→π* transitions within the conjugated isoquinoline and furan ring systems. The spectrum of isoquinoline in ethanol (B145695) exhibits absorption maxima at approximately 217, 266, and 317 nm. nist.govnist.gov The substitution with the furanylmethyl group at the 4-position is expected to cause a slight shift in these absorption bands. The solvent can also influence the position and intensity of the absorption maxima. mdpi.comnih.govresearchgate.net

Expected UV-Vis Absorption Maxima for 4-(2-furanylmethyl)isoquinoline

| Wavelength (λ_max, nm) | Electronic Transition |

|---|---|

| ~220 | π→π* |

| ~270 | π→π* |

X-ray Crystallography for Definitive Three-Dimensional Molecular Geometry Determination (if applicable to related derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for 4-(2-furanylmethyl)isoquinoline itself may not be publicly available, analysis of related structures can provide valuable insights into its likely molecular geometry. For instance, the crystal structure of a tetrahydro-isoindolo[1,2-a]isoquinoline derivative has been reported, confirming the geometry of the isoquinoline ring system within a more complex framework. researchgate.net From such studies, one can infer typical bond lengths, bond angles, and the planarity of the isoquinoline ring in related compounds. It is expected that the isoquinoline and furan rings in 4-(2-furanylmethyl)isoquinoline are not coplanar due to the tetrahedral geometry of the methylene bridge, which allows for rotational freedom.

Table of Compounds Mentioned

| Compound Name |

|---|

| 4-(2-furanylmethyl)isoquinoline |

| Isoquinoline |

| Furan |

Computational Chemistry and in Silico Investigations of 4 2 Furanylmethyl Isoquinoline

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) methods are employed to understand the intrinsic electronic properties of a molecule. Techniques like Density Functional Theory (DFT) are used to calculate various molecular descriptors that govern the reactivity and stability of 4-(2-furanylmethyl)isoquinoline.

A primary focus of QM calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. scirp.org A smaller gap typically suggests a more reactive molecule.

Furthermore, QM calculations can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electron density distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4-(2-furanylmethyl)isoquinoline, the nitrogen atom in the isoquinoline (B145761) ring and the oxygen atom in the furan (B31954) ring are expected to be key nucleophilic sites, capable of forming hydrogen bonds or coordinating with metal ions. These insights are vital for predicting how the molecule will interact with biological targets. nih.gov

Table 1: Representative Quantum Chemical Parameters for 4-(2-furanylmethyl)isoquinoline

| Parameter | Representative Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capacity. |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capacity. |

| HOMO-LUMO Gap | ~ 5.3 eV | Correlates with chemical reactivity and stability. scirp.org |

| Dipole Moment | ~ 2.5 Debye | Measures the molecule's overall polarity. |

| Note: The values in this table are representative and intended for illustrative purposes, as specific experimental or calculated data for this exact compound is not available in the provided search results. |

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. For 4-(2-furanylmethyl)isoquinoline, docking simulations can screen for potential biological targets and elucidate the specific molecular interactions that stabilize the ligand-protein complex.

In a typical docking study, the 4-(2-furanylmethyl)isoquinoline molecule would be placed into the binding site of a protein of interest. The software then calculates the most favorable binding poses and assigns a score based on the estimated binding energy. Lower binding energy values suggest a more stable interaction. The analysis of the best-docked pose reveals key interactions, such as:

Hydrogen Bonds: The isoquinoline nitrogen and furan oxygen are potential hydrogen bond acceptors.

Pi-Pi Stacking: The aromatic isoquinoline and furan rings can stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket.

Hydrophobic Interactions: The hydrocarbon portions of the molecule can form favorable interactions with nonpolar residues.

These simulations are instrumental in forming hypotheses about the molecule's mechanism of action and identifying its potential as, for example, an enzyme inhibitor or a receptor antagonist. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

While molecular docking provides a static image of the binding event, molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movements of the ligand and protein over time. researchgate.net This technique is crucial for assessing the conformational flexibility of 4-(2-furanylmethyl)isoquinoline and the stability of its complex with a biological target. nih.gov

An MD simulation typically begins with the complex generated from molecular docking. The system is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the forces between atoms and their subsequent movements over a set period, often hundreds of nanoseconds. nih.gov

Key analyses from MD simulations include:

Root-Mean-Square Fluctuation (RMSF): This shows the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are stabilized by the ligand binding.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to provide a more accurate estimate of the binding affinity than docking scores alone. nih.govnih.gov

Table 2: Key Analyses in Molecular Dynamics Simulations

| Analysis | Metric | Purpose |

| System Stability | RMSD | To assess if the ligand-protein complex reaches and maintains a stable equilibrium. nih.gov |

| Residue Flexibility | RMSF | To identify which parts of the protein are most affected by ligand binding. |

| Binding Affinity | ΔG_bind (MM/PBSA) | To calculate a more refined binding free energy of the ligand to its target. nih.gov |

Predictive Modeling of Putative Pharmacological Profiles and Target Engagement

Predictive modeling, which often utilizes Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms, aims to forecast the biological activity of a compound based on its structural and chemical features. nih.gov For 4-(2-furanylmethyl)isoquinoline, these in silico models can predict its likely pharmacological profile and potential protein targets.

QSAR models are built using large datasets of compounds with known activities. By analyzing the properties of 4-(2-furanylmethyl)isoquinoline—such as its size, shape, lipophilicity, and quantum chemical descriptors—these models can predict its probability of being active against various targets (e.g., kinases, G-protein coupled receptors, etc.) or exhibiting certain therapeutic effects (e.g., anticancer, anti-inflammatory). This approach helps to prioritize which experimental assays are most likely to yield significant results, thereby accelerating the drug discovery process and reducing reliance on expensive and time-consuming high-throughput screening.

Structure Activity Relationship Sar Analysis of 4 2 Furanylmethyl Isoquinoline and Analogues

Influence of General Isoquinoline (B145761) Core Substitutions on Biological Activity

The biological activity of isoquinoline derivatives is highly dependent on the nature and position of substituents on the core ring system. researchgate.net Research has shown that modifications at various positions, including C1, C3, C4, and C7, can significantly alter the pharmacological properties of the resulting compounds. researchgate.netnih.govrsc.org

Substitutions at the C1 position have been extensively studied. For instance, the introduction of different aryl or heteroaryl groups at C1 can lead to potent antitumor agents. nih.gov Similarly, modifications at the C3 and C4 positions are crucial for tuning activity. The introduction of units at these positions has been a strategy in the synthesis of various isoquinoline alkaloids. rsc.org For example, certain 1-oxoisoquinoline derivatives with substitutions at C3 and C4 have been explored for their biological potential. rsc.org

The quaternary nature of the nitrogen atom in the isoquinoline ring is another critical factor. A quaternary nitrogen has been shown to play an important role in enhancing the antiviral, antibacterial, and antifungal activities of certain isoquinoline alkaloids like protoberberines and benzophenanthridines. researchgate.net

The table below summarizes the influence of substitutions at different positions on the isoquinoline core based on various studies.

| Position of Substitution | Type of Substituent | Observed Biological Activity | Reference(s) |

| C1 | Aryl groups | Antitumor | nih.gov |

| C1, C3, C4 | Various | General modulation of pharmacological properties | researchgate.netnih.govrsc.org |

| C7 | Isoquinolinyl, Polysubstituted benzyl (B1604629), Pyronyl | Affects overall bioactivity | rsc.org |

| Nitrogen (N2) | Quaternization (e.g., N-methyl) | Increased antiviral, antibacterial, antifungal activity | researchgate.net |

Elucidation of the Role of the 4-(2-furanylmethyl) Moiety in Biological Potency and Selectivity

While direct SAR studies on 4-(2-furanylmethyl)isoquinoline are not extensively documented in the reviewed literature, the role of the substituent at the C4 position is known to be significant. The 4-(2-furanylmethyl) moiety consists of a furan (B31954) ring connected to the C4 position of the isoquinoline core via a methylene (B1212753) (-CH2-) linker.

The furan ring itself is a five-membered aromatic heterocycle that is a structural component in many compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties. mdpi.comutripoli.edu.ly Its presence can influence the electronic properties, lipophilicity, and steric profile of the parent molecule, thereby affecting its interaction with biological targets. The ether oxygen within the furan ring can act as a hydrogen bond acceptor, potentially facilitating binding to receptor sites. utripoli.edu.ly

In a related context, the presence of a furan ring at the 4-position of a 1,4-dihydropyridine (B1200194) ring was found to be a key determinant for high anticonvulsant activity in a series of analogues. utripoli.edu.ly This suggests that a furan moiety at a position equivalent to C4 in other heterocyclic systems can be crucial for potency. The methylene linker provides rotational flexibility, allowing the furan ring to adopt various spatial orientations, which can be critical for achieving an optimal binding conformation at a receptor or enzyme active site.

Impact of Modifications to the Furan Ring on Observed Biological Activities

Modifications to the furan ring within the 4-(2-furanylmethyl) moiety would be expected to significantly impact biological activity. The SAR of furan-containing compounds is sensitive to the substitution pattern on the furan ring itself. nih.gov

Introducing substituents onto the furan ring can alter its electronic nature and steric bulk. For example:

Electron-withdrawing groups (e.g., nitro, cyano) would decrease the electron density of the furan ring, potentially affecting its stacking interactions or metabolic stability.

Electron-donating groups (e.g., alkyl, alkoxy) would increase the electron density and could enhance certain binding interactions.

Bulky substituents could introduce steric hindrance, which might either prevent binding to a target (leading to decreased activity) or improve selectivity for a specific target over others.

Stereochemical Considerations in 4-(2-furanylmethyl)isoquinoline Derivatives and Their SAR

Stereochemistry is a fundamental aspect of drug design and SAR, as stereoisomers of a chiral molecule can exhibit vastly different biological activities. carewellpharma.in The parent compound, 4-(2-furanylmethyl)isoquinoline, is achiral because there are no stereocenters in its structure.

However, the introduction of substituents on either the isoquinoline core or the furan ring could create one or more chiral centers. For example, substitution on the methylene bridge (the -CH2- group) connecting the two ring systems would create a stereocenter. Similarly, specific substitutions on the isoquinoline ring, particularly if it is a reduced (e.g., tetrahydroisoquinoline) derivative, can lead to chirality. researchgate.net

In such chiral derivatives, the absolute configuration (R or S) at the stereocenter(s) would become a critical determinant of biological activity. Enantiomers often interact differently with chiral biological macromolecules like enzymes and receptors, leading to differences in potency, efficacy, and even the type of biological response. The asymmetric synthesis of chiral isoquinoline alkaloids is an area of significant research, underscoring the importance of stereochemistry in this class of compounds. researchgate.net Therefore, for any chiral derivative of 4-(2-furanylmethyl)isoquinoline, a thorough evaluation of the activity of individual stereoisomers would be essential for a complete SAR understanding.

Mechanistic Research on the Biological Actions of 4 2 Furanylmethyl Isoquinoline Derivatives

Enzyme Inhibition Pathways

Isoquinoline (B145761) derivatives have been identified as potent inhibitors of several key enzyme families. Their inhibitory activity stems from specific molecular interactions within the enzyme active sites, leading to the modulation of critical metabolic and signaling pathways.

The efficacy of isoquinoline derivatives as enzyme inhibitors is rooted in their ability to form precise interactions with amino acid residues in the catalytic pockets of target enzymes.

Urease and Carbonic Anhydrase: Certain sulfonamide-based isoquinoline derivatives have shown significant inhibitory potential against both urease and carbonic anhydrase (CA). researchgate.net Molecular docking studies suggest that these compounds can fit within the active sites of these enzymes. For instance, one derivative, YM-1, was identified as a potent inhibitor of carbonic anhydrase, while another, YM-2, showed strong activity against the urease enzyme, with an IC50 value of 1.90 ± 0.02 μM. researchgate.net In the case of carbonic anhydrase, inhibitors typically feature a zinc-binding group, such as a sulfonamide, which coordinates with the Zn²⁺ ion in the active site. nih.gov

Phosphodiesterase-4 (PDE4): The active site of PDE4 is a well-defined pocket containing a divalent metal region (M pocket), two hydrophobic pockets (Q1 and Q2), and a solvated polar region (S pocket). nih.gov Isoquinoline derivatives can inhibit PDE4 by occupying these pockets. For example, inhibitors often contain a catechol-ether moiety where a methoxy (B1213986) group can occupy the Q1 pocket and another group, like a cyclopentyloxy group in Rolipram, fills the larger Q2 pocket. nih.gov The core of the inhibitor typically establishes hydrogen bonds within a "nucleotide recognition area" and coordinates with the metal ions, often through a water molecule. nih.gov The inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (Epac). This activation cascade modulates the transcription of various genes, including those for inflammatory cytokines. nih.gov

HIF Prolyl Hydroxylase (PHD): The active site of PHD enzymes contains a crucial ferrous iron (Fe²⁺) ion. Isoquinoline-based inhibitors of PHD, such as bicyclic isoquinoline derivatives, act as competitive inhibitors with the 2-oxoglutarate (2OG) co-substrate. nih.gov Their mechanism involves the chelation of the active site iron. Docking studies reveal that the isoquinoline nitrogen atom and an amide carbonyl oxygen can form a bidentate chelation with the Fe²⁺ ion. nih.gov Furthermore, specific functional groups on the inhibitor form additional stabilizing interactions; a carboxylic acid group can create hydrogen bonds with key residues like Arginine-383 (Arg383) and Tyrosine-329 (Tyr329), while the isoquinoline ring itself can engage in pi-pi stacking interactions with residues such as Tryptophan-389 (Trp389) and Histidine-313 (His313). nih.gov Some diacylhydrazine-based inhibitors have been shown to not only bind the catalytic iron but also induce the binding of a second iron ion at the active site. nih.gov

| Enzyme Target | Key Active Site Features | Inhibitor Interaction Mechanism | Example Residues Involved |

|---|---|---|---|

| Urease | Nickel-containing active site | Coordination with metal ions, hydrogen bonding | N/A |

| Carbonic Anhydrase | Zinc (Zn²⁺) ion | Coordination of a zinc-binding group (e.g., sulfonamide) with the active site zinc | N/A |

| Phosphodiesterase-4 (PDE4) | M, Q1, Q2, and S pockets; Metal ions (Zn²⁺, Mg²⁺) | Occupation of hydrophobic pockets (Q1, Q2); H-bonding in nucleotide recognition area; Metal coordination | Conserved glutamine, phenylalanine, isoleucine |

| HIF Prolyl Hydroxylase (PHD) | Ferrous iron (Fe²⁺) ion; 2-oxoglutarate binding site | Bidentate chelation of the Fe²⁺ ion; H-bonding and pi-pi stacking | Tyr303, Tyr329, His313, Arg383, Trp389 |

Understanding the kinetics of enzyme inhibition provides insight into the specific mechanism by which a compound interferes with enzyme function. This is often achieved by analyzing reaction rates at varying substrate and inhibitor concentrations, commonly visualized using Lineweaver-Burk or Michaelis-Menten plots. khanacademy.orgembrapa.br

The type of inhibition can be classified as competitive, noncompetitive, uncompetitive, or mixed.

Competitive inhibitors bind to the active site, directly competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). khanacademy.org

Noncompetitive inhibitors bind to a site other than the active site, reducing the Vmax without changing the Km. khanacademy.org

Uncompetitive inhibitors bind only to the enzyme-substrate complex, decreasing both Vmax and Km. khanacademy.org

Studies on 1-(4-aminophenyl)isoquinoline (B1195977) derivatives as phosphodiesterase inhibitors revealed complex kinetic profiles. For the calcium-dependent PDE, these agents acted as competitive inhibitors of cyclic GMP hydrolysis but as noncompetitive inhibitors of cyclic AMP hydrolysis. nih.gov Conversely, for the calcium-independent PDE, they were noncompetitive inhibitors for cyclic GMP and competitive inhibitors for cyclic AMP. nih.gov This demonstrates that the kinetic behavior of an inhibitor can be highly specific to the enzyme isoform and the substrate involved. The determination of kinetic parameters like the inhibition constant (Ki), and association (kon) and dissociation (koff) rate constants, is crucial for characterizing the potency and binding dynamics of an inhibitor. nih.govqub.ac.uk

Molecular Target Identification and Validation

Identifying the direct molecular targets of a bioactive compound is a fundamental step in elucidating its mechanism of action. For isoquinoline derivatives, several targets have been identified beyond the enzymes discussed above.

One powerful approach for target identification is chemical proteomics, which utilizes specialized chemical probes to isolate and identify protein targets from complex biological samples. nih.gov Techniques like activity-based protein profiling (ABPP) and stable isotope labeling by amino acids in cell culture (SILAC) are instrumental in this process. nih.gov

Through such investigative methods, specific molecular targets for different isoquinoline derivatives have been validated:

Tubulin: Certain thienoisoquinoline derivatives have been found to disrupt microtubule dynamics. nih.gov Validation studies, including in vitro microtubule polymerization assays and competition studies, confirmed that these compounds bind to the colchicine (B1669291) site on tubulin, thereby inhibiting cell division and leading to mitotic arrest. nih.gov Similarly, molecular docking studies suggest that 4-phenyl-2-quinolone derivatives, which mimic the structure of the antimitotic agent podophyllotoxin, also bind to the colchicine pocket of tubulin. nih.gov

Cyclin-Dependent Kinase 4 (CDK4): A series of 4-(benzylaminomethylene)isoquinoline-1,3-dione derivatives were identified as potent and selective inhibitors of CDK4, a key regulator of the cell cycle. nih.gov Structure-activity relationship (SAR) studies and molecular modeling helped to explain the binding mode and the basis for their selectivity over other kinases like CDK1 and CDK2. nih.gov

Cellular Pathway Modulation Induced by Isoquinoline Derivatives

By interacting with their molecular targets, isoquinoline derivatives can trigger cascades of downstream events, leading to the modulation of entire cellular pathways.

Inhibition of enzymes like PHD and PDE4 provides clear examples of this modulation.

HIF Pathway: Inhibition of PHD enzymes by isoquinoline derivatives prevents the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α). nih.gov The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-responsive elements (HREs) in the promoters of target genes. This activates a broad transcriptional program that helps cells adapt to low oxygen conditions, including genes involved in angiogenesis, erythropoiesis, and glucose metabolism. nih.gov

cAMP Signaling Pathway: Inhibition of PDE4 increases intracellular levels of cAMP. nih.gov This rise in cAMP activates PKA, which can then phosphorylate various downstream targets, including the cAMP-responsive element-binding protein (CREB). nih.gov Phosphorylated CREB acts as a transcription factor to regulate the expression of genes involved in inflammation, memory, and other cellular processes. nih.gov

Some isoquinoline derivatives have been shown to directly interact with nucleic acids. Experimental and theoretical studies on certain 4-(3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzenesulfonamide derivatives revealed that they can bind to DNA. researchgate.net The binding mode was determined to be a mix of intercalation (inserting between base pairs) and groove binding, which can interfere with DNA replication and transcription, ultimately perturbing nucleic acid biosynthesis. researchgate.net

As mentioned previously, a significant mechanism of action for several classes of isoquinoline derivatives is the disruption of microtubule dynamics. nih.gov Microtubules are essential components of the cytoskeleton, playing critical roles in cell division (forming the mitotic spindle), intracellular transport, and maintenance of cell shape.

Compounds that bind to tubulin, such as certain thienoisoquinoline and 4-phenyl-2-quinolone derivatives, inhibit its polymerization into microtubules. nih.govnih.gov This disruption has profound cellular consequences:

Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from completing mitosis, leading to cell cycle arrest, typically at the G2/M phase. nih.gov

Apoptosis: Prolonged mitotic arrest often triggers programmed cell death, or apoptosis. This is a primary reason why microtubule-disrupting agents are effective in cancer therapy. nih.gov

The development of methodologies to specifically disrupt microtubule polymerization in localized cellular compartments, such as dendritic spines, highlights the importance of understanding the precise functional consequences of microtubule dynamics. nih.gov

Synthetic Modifications and Analog Design Strategies Based on the 4 2 Furanylmethyl Isoquinoline Scaffold

Lead Compound Optimization through Systematic Chemical Derivatization

Once a lead compound like 4-(2-furanylmethyl)isoquinoline is identified, lead optimization becomes a critical step in the drug discovery process. This involves the systematic synthesis of derivatives to probe the chemical space around the core scaffold. The goal is to identify modifications that improve potency, selectivity, and drug-like properties.

Detailed structure-activity relationship (SAR) studies are central to this process. By making incremental changes to the isoquinoline (B145761) ring, the furan (B31954) moiety, or the methylene (B1212753) linker, chemists can determine which functional groups are essential for biological activity. For instance, in studies on related 4-substituted isoquinolines, the modification of substituents on an aryl group at the 4-position has been shown to have a significant impact on biological activity. nih.gov

Research has shown that substitutions on the isoquinoline core can drastically alter a compound's efficacy. For example, the introduction, removal, or change of position of functional groups such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), or halogens on the aromatic rings can lead to significant gains or losses in potency. nih.gov A study on 4-aryl-substituted isoquinoline derivatives revealed that while a para-position hydroxyl group was detrimental to activity, a meta-position hydroxyl group enhanced it. nih.gov Similarly, replacing a methoxy group with other substituents like tert-butyl, trifluoromethoxide (OCF3), or chlorine resulted in reduced activity. nih.gov These findings underscore the sensitivity of the scaffold to subtle electronic and steric changes.

Table 1: Impact of Systematic Derivatization on the Activity of 4-Aryl-Isoquinoline Analogs

| Compound Modification | Observed Effect on Activity | Reference |

|---|---|---|

| Removal of para-hydroxyl group from the 4-position aryl substituent | Loss of activity | nih.gov |

| Replacement of methoxy group with tert-butyl, OCF3, or Cl | Reduced activity | nih.gov |

| Removal of hydroxyl group from the 4-position aryl substituent | Significantly decreased activity | nih.gov |

This systematic approach allows for the development of a comprehensive SAR profile, guiding medicinal chemists toward derivatives with optimized therapeutic potential.

Scaffold Hopping and Bioisosteric Replacement Strategies for Enhanced Activity

Beyond simple derivatization, more advanced strategies such as scaffold hopping and bioisosteric replacement are employed to explore novel chemical space and overcome limitations of the lead compound, such as poor pharmacokinetics or synthetic inaccessibility. nih.govresearchgate.net

Scaffold hopping is a more radical approach where the central isoquinoline core is replaced entirely with a different chemical framework that preserves the essential three-dimensional arrangement of key binding groups. nih.gov The objective is to identify new, structurally distinct molecules that mimic the biological activity of the original lead compound but may possess superior properties, such as improved patentability or a better side-effect profile. nih.govresearchgate.net For instance, the isoquinoline scaffold could potentially be replaced by other bicyclic systems like quinoline, quinazoline, or indole, provided the key pharmacophoric features, including the 4-position substituent, are maintained in the correct spatial orientation.

These strategies are powerful tools in modern drug design, enabling the discovery of next-generation compounds with enhanced therapeutic profiles. nih.govdigitellinc.com

Table 2: Potential Scaffold Hopping and Bioisosteric Replacements for 4-(2-furanylmethyl)isoquinoline

| Strategy | Original Moiety | Potential Replacement(s) | Rationale |

|---|---|---|---|

| Bioisosteric Replacement | Furan Ring | Thiophene, Pyrrole, Oxazole, Thiazole | Maintain five-membered heterocyclic structure with altered electronics and metabolic stability. |

Development of 4-(2-furanylmethyl)isoquinoline-Based Chemical Probes for Biological Research

Derivatives of the 4-(2-furanylmethyl)isoquinoline scaffold can be adapted for use as chemical probes—specialized molecular tools designed to study biological systems. These probes are instrumental in identifying drug targets, elucidating mechanisms of action, and visualizing biological processes.

Isoquinoline-based small molecules have been successfully developed as probes for complex targets, including the Class B1 G protein-coupled receptors (GPCRs), which are important therapeutic targets. nih.gov These receptors are traditionally targeted by peptide hormones, making the development of small molecule probes challenging. nih.gov

To function as a probe, a molecule based on the 4-(2-furanylmethyl)isoquinoline scaffold might be modified by incorporating a reporter group, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a radioactive isotope. For example, isoquinoline derivatives have been identified as allosteric modulators for the glucagon-like peptide-1 receptor (GLP-1R) and the glucose-dependent insulinotropic peptide receptor (GIPR). nih.gov These small molecules bind to a site on the receptor distinct from the natural ligand, influencing the receptor's activity. Such probe-dependent modulation is invaluable for studying receptor pharmacology. nih.gov The development of stereoisomers of isoquinoline-based ligands has further allowed for detailed characterization of their interactions and varying degrees of agonism at different receptors within the same family. nih.gov

Table 3: Examples of Isoquinoline-Based Ligands as Probes for GPCRs

| Compound | Target Receptor(s) | Observed Activity | Reference |

|---|---|---|---|

| LSN3556672 Isomers | Glucagon receptor (GCGR), GLP-1R, GIPR, Calcitonin receptor (CTR) | Act as agonists with varying degrees of potency at each receptor. | nih.gov |

By using such precisely designed chemical probes, researchers can gain deeper insights into the biological roles of their targets, which is a crucial step in the validation of new therapeutic strategies.

Natural Product Chemistry and Biosynthesis of Isoquinoline Alkaloids

Occurrence and Isolation of Isoquinoline (B145761) Alkaloids from Diverse Natural Sources

Isoquinoline alkaloids are a large and diverse group of over 2,500 identified natural products. wikipedia.org Their presence is a characteristic feature of several plant families, most notably the Papaveraceae (poppy family), Berberidaceae (barberry family), Menispermaceae (moonseed family), Fumariaceae (fumitory family), and Ranunculaceae (buttercup family). wikipedia.org These compounds are often found in the latex, roots, bark, and leaves of these plants.

The opium poppy (Papaver somniferum) is arguably the most renowned source of isoquinoline alkaloids, producing a complex mixture that includes the potent analgesics morphine and codeine, the vasodilator papaverine, and the antitussive noscapine. wikipedia.orgneu.edu.tr Another well-known example is berberine (B55584), an antimicrobial alkaloid with a distinctive yellow color, which is isolated from various species of Berberis (barberry) and Coptis (goldthread). wikipedia.orgbiocyclopedia.com

The isolation of these alkaloids from their natural sources is a critical first step for both traditional use and modern pharmaceutical production. The process typically involves extraction of the plant material with a suitable solvent, followed by a series of acid-base extractions to separate the basic alkaloids from other plant constituents. Further purification is then achieved using chromatographic techniques to yield the individual compounds.

Below is a table summarizing the natural sources of several prominent isoquinoline alkaloids.

| Alkaloid | Natural Source(s) | Plant Family |

| Morphine | Papaver somniferum (Opium Poppy) | Papaveraceae |

| Codeine | Papaver somniferum (Opium Poppy) | Papaveraceae |

| Papaverine | Papaver somniferum (Opium Poppy) | Papaveraceae |

| Berberine | Berberis vulgaris (Barberry), Coptis chinensis (Goldthread) | Berberidaceae, Ranunculaceae |

| Sanguinarine | Sanguinaria canadensis (Bloodroot) | Papaveraceae |

| Tubocurarine | Chondrodendron tomentosum (Curare vine) | Menispermaceae |

| Magnoflorine | Stephania tetrandra | Menispermaceae |

| Cepharanthine | Stephania intermedia | Menispermaceae |

Biosynthetic Pathways from Key Amino Acid Precursors (e.g., Tyrosine Pathway)

The intricate molecular architecture of isoquinoline alkaloids originates from a common and relatively simple precursor: the aromatic amino acid L-tyrosine. thieme-connect.comnih.gov The biosynthetic pathway is a remarkable example of nature's chemical ingenuity, employing a series of enzymatic transformations to construct the core isoquinoline skeleton and then diversifying it to produce a vast array of final products.

The biosynthesis begins with the conversion of L-tyrosine into two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). biocyclopedia.comnih.gov This involves several enzymatic steps, including decarboxylation, hydroxylation, and deamination, catalyzed by enzymes such as tyrosine/dopa decarboxylase. biocyclopedia.com

The cornerstone of isoquinoline alkaloid biosynthesis is the Pictet-Spengler condensation of dopamine and 4-HPAA. This crucial reaction is catalyzed by the enzyme (S)-norcoclaurine synthase (NCS), which forms the central 1-benzylisoquinoline (B1618099) core structure of (S)-norcoclaurine. biocyclopedia.comontosight.ai This molecule serves as the universal precursor for almost all other isoquinoline alkaloids.

From (S)-norcoclaurine, the pathway branches out, with a series of methylation and oxidation reactions leading to the key intermediate (S)-reticuline. pnas.org (S)-Reticuline is a critical branch-point intermediate, from which numerous distinct structural classes of isoquinoline alkaloids are derived. thieme-connect.compnas.org For instance, intramolecular carbon-carbon phenol (B47542) coupling reactions, often catalyzed by cytochrome P450 enzymes, can lead to the formation of morphinans, aporphines, and other complex ring systems. oup.com

The key enzymes involved in this pathway include:

| Enzyme | Function |

| Tyrosine/Dopa Decarboxylase | Converts tyrosine and L-DOPA to their corresponding amines. biocyclopedia.com |

| (S)-Norcoclaurine Synthase (NCS) | Catalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. biocyclopedia.comontosight.ai |

| O-Methyltransferases (OMTs) | Add methyl groups to hydroxyl groups. |

| N-Methyltransferases (NMTs) | Add methyl groups to nitrogen atoms. |

| Cytochrome P450 Monooxygenases | Catalyze a wide range of oxidative reactions, including hydroxylations and ring cyclizations. oup.com |

| Berberine Bridge Enzyme (BBE) | Catalyzes the formation of the berberine bridge in the biosynthesis of protoberberine alkaloids. nih.govfrontiersin.org |

Classification and Structural Diversity within Natural Isoquinoline Alkaloids (e.g., Benzylisoquinolines, Aporphines)

The structural diversity of isoquinoline alkaloids is immense, with the basic isoquinoline skeleton being elaborated in numerous ways. This diversity forms the basis for their classification into several major structural types. The most common and well-known of these are the benzylisoquinolines and the aporphines. wikipedia.org

Benzylisoquinolines represent the simplest structural class, characterized by a benzyl (B1604629) group attached to the C-1 position of the isoquinoline ring. Papaverine is a classic example of a simple benzylisoquinoline. neu.edu.tr This group also includes the foundational precursors like (S)-norcoclaurine and (S)-reticuline.

Aporphines are formed through an intramolecular carbon-carbon bond formation between the benzyl ring and the isoquinoline nucleus of a benzylisoquinoline precursor. This results in a tetracyclic ring system. Magnoflorine is an example of an aporphine (B1220529) alkaloid. researchgate.net

Other significant classes of isoquinoline alkaloids include:

Protoberberines: These alkaloids, such as berberine, possess a tetracyclic ring system formed by the insertion of a carbon atom (the "berberine bridge") between the nitrogen atom and the benzyl ring of a benzylisoquinoline precursor. numberanalytics.com

Phthalideisoquinolines: This group, which includes noscapine, is characterized by a lactone ring fused to the isoquinoline system. numberanalytics.com

Morphinans: These are complex hexacyclic alkaloids, like morphine and codeine, formed through extensive rearrangement and cyclization of a benzylisoquinoline precursor. thieme-connect.com

Benzophenanthridines: Sanguinarine is a representative of this class, which features a tetracyclic aromatic system. biocyclopedia.com

The table below provides a summary of the major classes of isoquinoline alkaloids and a representative example for each.

| Class | Core Structure Description | Representative Example |

| Benzylisoquinolines | Isoquinoline with a benzyl group at C-1. | Papaverine |

| Aporphines | Tetracyclic system from intramolecular C-C bond formation in a benzylisoquinoline. | Magnoflorine |

| Protoberberines | Tetracyclic system with a "berberine bridge". | Berberine |

| Phthalideisoquinolines | Isoquinoline fused with a lactone ring. | Noscapine |

| Morphinans | Complex hexacyclic structure. | Morphine |

| Benzophenanthridines | Tetracyclic aromatic system. | Sanguinarine |

This remarkable structural diversity, arising from a common biosynthetic origin, underscores the evolutionary elegance of plant secondary metabolism and provides a rich source of compounds with profound physiological effects.

Conclusion and Future Research Perspectives

Synthesis of Current Research Directions and Key Findings for 4-(2-furanylmethyl)isoquinoline

The isoquinoline (B145761) scaffold is a significant structural framework in a vast number of naturally occurring alkaloids and synthetic compounds with a broad spectrum of biological activities. researchgate.netmdpi.com These activities include but are not limited to antihypertensive, anti-inflammatory, antioxidant, antipyretic, analgesic, antifungal, antibacterial, and antimalarial properties. mdpi.com The introduction of various substituents onto the isoquinoline core allows for the fine-tuning of its pharmacological profile, making it a privileged structure in medicinal chemistry. nih.govnih.gov

While specific research exclusively focused on "Isoquinoline, 4-(2-furanylmethyl)-" is not extensively detailed in the provided results, the existing literature on isoquinoline derivatives provides a strong foundation for understanding its potential. The furan (B31954) moiety is a well-known pharmacophore, and its incorporation into other heterocyclic systems often leads to compounds with interesting biological activities. Therefore, the 4-(2-furanylmethyl) substituent is expected to modulate the electronic and steric properties of the isoquinoline ring, potentially leading to novel therapeutic agents.

Current research on isoquinoline derivatives is heavily focused on several key areas:

Anticancer Activity: Numerous studies have reported the potent anticancer activities of various isoquinoline derivatives, with investigations into their effects on different cancer cell lines and their mechanisms of action, such as inducing apoptosis and cell cycle arrest. researchgate.netnih.gov

Antimicrobial and Antiviral Properties: Isoquinoline alkaloids and their synthetic analogs have shown significant promise as antibacterial, antifungal, and antiviral agents. nih.govwisdomlib.org

Neurological Effects: The isoquinoline core is present in compounds with effects on the central nervous system, including potential treatments for neurodegenerative diseases. rsc.orgnih.gov

Enzyme Inhibition: Many isoquinoline derivatives have been identified as potent inhibitors of various enzymes, which is a key strategy in drug design. nih.gov

Prospective Avenues for Advanced Synthetic Methodologies and Chemical Transformations

The synthesis of isoquinoline and its derivatives is a well-established field with several named reactions, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions, providing routes to the core structure. wikipedia.orgpharmaguideline.com Modern synthetic efforts are focused on developing more efficient, regioselective, and versatile methods.

For a compound like 4-(2-furanylmethyl)isoquinoline, future synthetic strategies could explore:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, could be employed to introduce the 2-furanylmethyl group at the C4 position of a pre-functionalized isoquinoline ring. organic-chemistry.orgresearchgate.net

C-H Activation/Functionalization: Direct C-H activation at the C4 position of the isoquinoline ring followed by coupling with a suitable furan-containing reagent represents a highly atom-economical and efficient approach. organic-chemistry.org

Multicomponent Reactions: The development of one-pot, multicomponent reactions that assemble the 4-(2-furanylmethyl)isoquinoline scaffold from simple starting materials would be a significant advancement in terms of efficiency and sustainability. organic-chemistry.org

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can offer advantages in terms of reaction speed, yield, and safety for the synthesis of isoquinoline derivatives. researchgate.net

Emerging Trends in Biological and Mechanistic Investigations of Isoquinoline Derivatives

The field of drug discovery is constantly evolving, with new technologies and approaches being applied to understand the biological activities of compounds like isoquinoline derivatives.

Emerging trends include:

Target Identification and Validation: Utilizing chemoproteomics and other advanced techniques to identify the specific protein targets of bioactive isoquinoline derivatives. This allows for a deeper understanding of their mechanism of action and can guide the design of more selective and potent compounds.

Systems Biology Approaches: Investigating the effects of isoquinoline derivatives on cellular pathways and networks as a whole, rather than focusing on a single target. This can reveal unexpected therapeutic opportunities and potential off-target effects. rsc.org

In Silico and Computational Modeling: Employing computational methods to predict the biological activity, pharmacokinetic properties, and potential toxicity of novel isoquinoline derivatives before their synthesis, thereby streamlining the drug discovery process. rsc.org

Development of Drug Delivery Systems: Encapsulating isoquinoline-based drugs in nanoparticles or other delivery vehicles to improve their solubility, stability, and targeted delivery to specific tissues or cells.

Potential for Novel Research Tool and Active Compound Development

The unique structural features of 4-(2-furanylmethyl)isoquinoline make it a promising candidate for development as both a research tool and a lead compound for new active pharmaceutical ingredients.

Fluorescent Probes: The isoquinoline nucleus is known to be a part of some fluorescent molecules. mdpi.com The introduction of the furan ring could potentially lead to the development of novel fluorescent probes for biological imaging and sensing applications.

Lead Compound for Drug Discovery: Based on the wide range of biological activities exhibited by isoquinoline derivatives, 4-(2-furanylmethyl)isoquinoline could serve as a starting point for the development of new drugs targeting a variety of diseases. researchgate.netwisdomlib.orgnih.gov Structure-activity relationship (SAR) studies, involving modification of both the isoquinoline and furan rings, would be crucial in optimizing its biological activity.

Chemical Biology Probes: Functionalized derivatives of 4-(2-furanylmethyl)isoquinoline could be synthesized and used as chemical probes to study specific biological processes or to validate new drug targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-furanylmethyl)isoquinoline, and how are reaction conditions optimized?

- Methodological Answer : The Friedländer reaction is a common pathway for synthesizing substituted isoquinolines, utilizing 2-(3,4-dihydroisoquinolin-1-yl)anilines as precursors. Reaction optimization involves adjusting parameters like temperature, solvent polarity (e.g., DMF vs. ethanol), and catalyst loading (e.g., Lewis acids). Factorial design experiments can systematically evaluate variables such as molar ratios and reaction time . Characterization via NMR (¹H/¹³C) and mass spectrometry is critical for confirming structural integrity .

Q. Which spectroscopic techniques are essential for characterizing 4-(2-furanylmethyl)isoquinoline?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) resolves substituent positions, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., furan C-O stretching at ~1600 cm⁻¹). Purity is validated using HPLC with UV detection at λ = 254 nm .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Detailed documentation of reagent sources (e.g., Sigma-Aldrich, ≥99% purity), solvent drying protocols, and inert atmosphere procedures (argon/glovebox) is essential. Replicate experiments under identical conditions and cross-validate spectral data with literature benchmarks .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways and optimizing synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations model transition states and energy barriers for key steps like cyclization in the Friedländer reaction. Molecular dynamics simulations predict solvent effects, while cheminformatics tools (e.g., Schrödinger Suite) optimize reaction yields by screening virtual libraries of catalysts .

Q. How can contradictions in pharmacological data (e.g., IC₅₀ variability) be resolved?

- Methodological Answer : Address discrepancies by standardizing assay protocols: use positive/negative controls (e.g., doxorubicin for cytotoxicity), normalize cell viability assays (MTT/XTT), and validate statistical significance via ANOVA with post-hoc Tukey tests. Replicate studies across independent labs to rule out batch-specific artifacts .

Q. What theoretical frameworks guide mechanistic studies of 4-(2-furanylmethyl)isoquinoline’s bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) models correlate substituent effects (e.g., furan vs. phenyl groups) with biological targets (e.g., kinase inhibition). Molecular docking (AutoDock Vina) predicts binding affinities to receptors like PARP-1, while pharmacophore mapping identifies critical interaction motifs .

Q. How do researchers design experiments to analyze variable interactions in multi-step syntheses?

- Methodological Answer : Employ Response Surface Methodology (RSM) to evaluate non-linear relationships between variables (e.g., temperature, pH). Central Composite Design (CCD) identifies optimal conditions for yield and purity. Use Design-Expert® software for statistical modeling and desirability function analysis .

Data Integrity and Validation

Q. What protocols ensure data security and integrity in computational and experimental workflows?

- Methodological Answer : Implement encrypted databases (e.g., LabArchives) for raw spectra and chromatograms. Use blockchain-enabled platforms for audit trails in collaborative projects. Validate computational models via leave-one-out cross-validation (LOOCV) and benchmark against experimental datasets .

Q. How are ethical considerations integrated into reporting pharmacological findings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.